molecular formula C19H21NO3 B6031252 N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide

Cat. No.: B6031252
M. Wt: 311.4 g/mol
InChI Key: RDBVCDWFQZPRHX-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a cyclobutyl group attached to a propanamide backbone, with hydroxyphenyl groups at the 2 and 4 positions. Such compounds are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-15-10-8-13(9-11-15)17(16-6-1-2-7-18(16)22)12-19(23)20-14-4-3-5-14/h1-2,6-11,14,17,21-22H,3-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBVCDWFQZPRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC(C2=CC=C(C=C2)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide typically involves the following steps:

    Formation of the cyclobutyl amine: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

    Coupling with hydroxyphenyl groups: The hydroxyphenyl groups can be introduced through a Friedel-Crafts acylation reaction using 2-hydroxybenzoyl chloride and 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amidation: The final step involves the amidation of the intermediate product with the cyclobutylamine to form this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl groups could participate in hydrogen bonding or π-π interactions, while the cyclobutyl group might influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-3-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)propanamide: Similar structure but with different positioning of the hydroxy groups.

    N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide is unique due to the specific positioning of the hydroxy groups, which can significantly influence its chemical reactivity and biological activity

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